17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester
Overview
Description
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a trifluoromethyl-substituted phenyl ring
Mechanism of Action
Target of Action
The primary target of the compound “17-Trifluoromethylphenyl Trinor Prostaglandin F2alpha Methyl Ester” is the FP receptor . This receptor is a part of the G protein-coupled receptor (GPCR) family and is involved in various physiological processes.
Mode of Action
The compound acts as a potent and selective agonist of the FP receptor . It binds to the FP receptor, leading to its activation. This activation triggers a series of intracellular events, resulting in various physiological responses.
Pharmacokinetics
The compound is a lipophilic analog of 17-Trifluoromethylphenyl Trinor Prostaglandin F2alpha . As a methyl ester, it serves as a prodrug, meaning it is metabolized in the body to produce the active compound. It is efficiently hydrolyzed in certain tissues to generate the bioactive free acid . This property can influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.
Result of Action
The activation of the FP receptor by the compound results in the contraction of smooth muscle and exhibits potent luteolytic activity . This can lead to various physiological effects, depending on the specific tissue where the receptor is activated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the trifluoromethyl group, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-phenylpent-1-EN-1-YL}cyclopentyl)hept-5-enoate: Similar structure but lacks the trifluoromethyl group.
Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(chloromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate: Similar structure with a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability
Properties
IUPAC Name |
methyl 7-[3,5-dihydroxy-2-[3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNWWFJGYHYDNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693960 | |
Record name | Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195503-20-9 | |
Record name | Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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